molecular formula C19H27NO4 B12446029 Benzyl 1-tert-butoxycarbonyl-4-methyl-4-piperidinecarboxylate

Benzyl 1-tert-butoxycarbonyl-4-methyl-4-piperidinecarboxylate

Cat. No.: B12446029
M. Wt: 333.4 g/mol
InChI Key: LOSOEHRSLUDSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-tert-butoxycarbonyl-4-methyl-4-piperidinecarboxylate (CAS: 161609-84-3) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester moiety. Its molecular formula is C₁₉H₂₅NO₄, with a molecular weight of 331.41 g/mol. Structurally, the Boc group at the 1-position and the methyl substituent at the 4-position of the piperidine ring confer unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical research.

The compound is synthesized via Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions, followed by benzyl esterification. Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, leaving the benzyl ester intact for subsequent reactions. Its stability under basic conditions and compatibility with orthogonal protection strategies highlight its utility in multi-step syntheses.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-12-10-19(4,11-13-20)16(21)23-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3

InChI Key

LOSOEHRSLUDSDM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and tert-butyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure control. The use of automated systems ensures consistency and high yield. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Physical State
Benzyl 1-tert-butoxycarbonyl-4-methyl-4-piperidinecarboxylate 161609-84-3 C₁₉H₂₅NO₄ Boc, benzyl ester, 4-methyl 331.41 Colorless solid
Benzyl 4-amino-4-methylpiperidine-1-carboxylate - C₁₄H₁₈N₂O₂ Amino, benzyl ester, 4-methyl 246.31 Colorless solid
1-(Benzyloxycarbonyl)-4-piperidinone - C₁₃H₁₅NO₃ Cbz, ketone 233.26 Not reported
Carbamic acid, (1-formyl-4-methyl-4-piperidinyl)-, phenylmethyl ester 651056-63-2 C₁₆H₂₀N₂O₃ Formyl, carbamate, 4-methyl 288.34 Not reported
Benzyl 4-formylpiperidine-1-carboxylate 138163-08-3 C₁₄H₁₇NO₃ Formyl, benzyl ester 247.29 Not reported

Key Research Findings

Steric Effects: The 4-methyl group in the target compound reduces ring flexibility and slows nucleophilic substitution compared to non-methylated analogues (e.g., benzyl 4-formylpiperidine-1-carboxylate).

Protecting Group Stability: The Boc group offers superior stability under basic conditions compared to benzyloxycarbonyl (Cbz), which requires hydrogenolysis.

Synthetic Utility : The target compound’s orthogonal protection strategy enables sequential deprotection in multi-step syntheses, a critical feature in peptide and heterocycle chemistry.

Reactivity Trade-offs : Formyl-containing analogues (e.g., CAS 138163-08-3) exhibit higher reactivity in condensation reactions but lower stability during storage.

Biological Activity

Benzyl 1-tert-butoxycarbonyl-4-methyl-4-piperidinecarboxylate, also known as 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : 334.41 g/mol
  • IUPAC Name : 4-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,4-dicarboxylate
  • CAS Number : 189321-63-9

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyl and tert-butyl groups under controlled conditions. Common solvents used include dichloromethane and ethanol, often with catalysts like palladium on carbon (Pd/C) to enhance reaction efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The mechanism involves modulation of enzymatic activity and receptor binding, which can lead to various biological effects such as anti-inflammatory and analgesic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Preliminary data suggest that this compound may protect neural cells from oxidative stress, indicating potential use in neurodegenerative diseases.
  • Analgesic Properties : The compound has been investigated for its pain-relieving effects, potentially acting on pathways involved in pain perception.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibition of Gram-positive bacteria
NeuroprotectionReduction in oxidative stress markers
AnalgesicDecreased pain response in animal models

Case Study: Neuroprotective Effects

In a study published in the journal Molecules, researchers evaluated the neuroprotective effects of this compound on human umbilical vein endothelial cells (HUVECs). The results indicated that concentrations up to 128 µg/mL did not negatively affect cell viability or apoptosis rates, suggesting a safe profile for further exploration in neuroprotection ( ).

Case Study: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that derivatives of this compound showed significant inhibition against various strains of bacteria, particularly Gram-positive organisms. This finding supports its potential as a lead compound for developing new antibiotics ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.